N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine
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Overview
Description
N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine typically involves the reaction of 4-benzylpiperazine with 3,4-dichlorobenzaldehyde under specific conditions. The reaction may be carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions may convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as an antipsychotic, antidepressant, or anxiolytic agent.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzylpiperazin-1-yl)-1-phenylmethanimine
- N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine
- N-(4-benzylpiperazin-1-yl)-1-(3,4-difluorophenyl)methanimine
Uniqueness
N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine is unique due to the presence of the 3,4-dichlorophenyl group, which may impart distinct pharmacological properties compared to other similar compounds. The specific substitution pattern on the aromatic ring can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-7-6-16(12-18(17)20)13-21-23-10-8-22(9-11-23)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLQVVWFZJGKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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